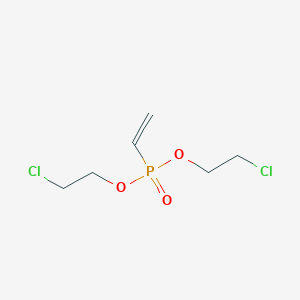
2,3-ジヒドロ-2-フェニル-4(1H)-キノリンオン
説明
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a compound structurally related to quinolinone derivatives, which are known for their broad spectrum of biological activities. These compounds have been the subject of various studies due to their potential as therapeutic agents in the treatment of diseases such as cancer and Parkinson's disease 10.
Synthesis Analysis
The synthesis of quinolinone derivatives has been explored through various methods. One approach involves the one-pot synthesis of quinazolinones from anthranilamides and aldehydes, using p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation . Another method includes the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives from aniline and 3-chloropropionylchloride through condensation and cyclization . Additionally, 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinolinones have been synthesized from 2-aminobenzophenone under basic conditions .
Molecular Structure Analysis
The molecular structure and properties of quinolinone derivatives have been studied using various spectroscopic techniques and quantum chemical calculations. For instance, spectral analysis (FT-IR, 1H NMR, 13C NMR, and UV-visible) and quantum chemical studies have been conducted to understand the molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) behavior, chemical reactivity, and thermodynamic properties of these compounds .
Chemical Reactions Analysis
Quinolinone derivatives exhibit a range of chemical reactivities, which can be exploited for their biological activities. For example, 3,4-dihydro-2(1H)-quinolinone derivatives have been evaluated as inhibitors of monoamine oxidase (MAO), with certain derivatives showing potent and selective inhibition of the MAO-B isoform, which is relevant for the therapy of Parkinson's disease . The local reactivity descriptors from quantum chemical studies also indicate reactive sites for nucleophilic attack within the quinolinone framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are closely related to their biological activities. The presence of a quinolinone moiety in compounds like norfloxacin and ciprofloxacin underlines the importance of this scaffold in medicinal chemistry. The introduction of various substituents can significantly enhance the in vivo activity of these compounds . The thermodynamic properties and the nonlinear optical behavior of these compounds have also been characterized, indicating potential applications beyond pharmaceuticals .
科学的研究の応用
イソインドロキノリン誘導体の合成
この化合物は、イソインドロキノリン誘導体の合成に使用されます。 これらの誘導体は、クライス・シュミット型縮合反応によって合成されます . 提案された新規な合成経路は、イソインドロキノリン骨格に属する新規化合物の生成に利用できる可能性があります .
2,3-ジヒドロ-1H-イソインドール-1-オン誘導体の合成
2,3-ジヒドロ-2-フェニル-4(1H)-キノリンオンは、2,3-ジヒドロ-1H-イソインドール-1-オン誘導体の合成における中間体として使用されます . これらの誘導体は、さまざまな分野で潜在的な用途を持つユニークな分子です .
抗酸化特性
この化合物のいくつかの誘導体は、その抗酸化特性について評価されています . これは、酸化ストレスによって引き起こされる疾患の治療法の開発において、それらを潜在的に有用なものにします .
抗HIV特性
2,3-ジヒドロ-2-フェニル-4(1H)-キノリンオンの特定の誘導体は、その抗HIV特性について評価されています . これは、抗レトロウイルス療法の開発における潜在的な用途を示唆しています .
抗真菌特性
この化合物のいくつかの誘導体は、その抗真菌特性について評価されています . これは、抗真菌治療の開発における潜在的な用途を示唆しています
将来の方向性
特性
IUPAC Name |
2-phenyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZUBFZQVSURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317867 | |
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16619-14-0 | |
| Record name | Azaflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in the synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one?
A: A novel synthetic route for 3-(hydroxymethyl)-2-phenyl-2,3 dihydroquinolin-4(1H)-one derivatives has been developed. [] This approach employs a one-pot Claisen ester condensation followed by intramolecular cyclization under solvent-free conditions using sodium hydride as a base. [] This method offers advantages in terms of efficiency and environmental friendliness compared to previously reported multi-step procedures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
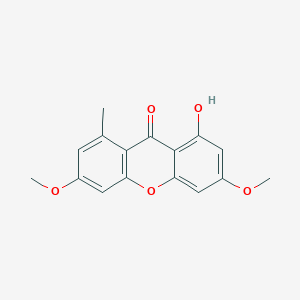
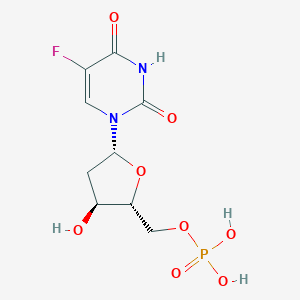
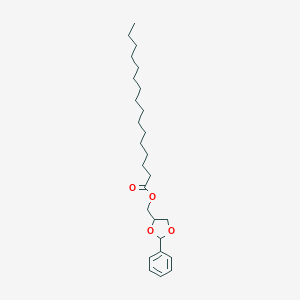
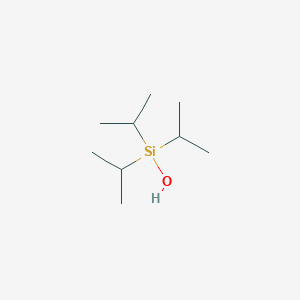
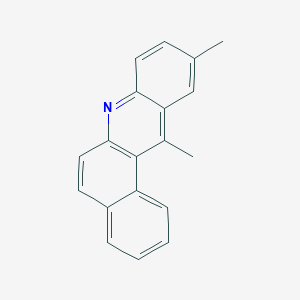
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
